molecular formula C11H9ClN2OS B8405537 (5-Chloro-3-methanesulfinyl-indol-1-yl)-acetonitrile

(5-Chloro-3-methanesulfinyl-indol-1-yl)-acetonitrile

Cat. No. B8405537
M. Wt: 252.72 g/mol
InChI Key: WAPGZOPWJCNLSF-UHFFFAOYSA-N
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Patent
US06852726B2

Procedure details

To a solution of (5-chloro-3-methylsulfanyl-indol-1-yl)-acetonitrile (1.0 g, 4.22 mmole) dissolved in methanol (65 ml) cooled to ca. 0° C., was added a cold solution (ca. 7° C.) of Oxone® (1.29 g, 2.11 mmole) dissolved in water (40 ml) in portions over a 10 minute time period. The cooling bath was removed and the solution was stirred at room temperature for 4 h. Tlc analysis at this point showed some unreacted starting material and thus 0.1 g more Oxone® was added and the mixture continued stirring overnight. The reaction mixture was evaporated to dryness and the residue was taken up in methanol and the insoluble material was filtered. The methanol soluble material was isolated by evaporation of the solvent and the residue was triturated with ether which was discarded and then with toluene. The solid which remained was further purified by column chromatography (silica gel) eluting with methanol:methylene chloride (3:97). The resulting (5-chloro-3-methanesulfinyl-indol-1-yl)-acetonitrile weighed 0.851 g (80% yield) after drying.
Name
(5-chloro-3-methylsulfanyl-indol-1-yl)-acetonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]#[N:13])[CH:6]=[C:5]2[S:14][CH3:15].[OH:16]OS([O-])=O.[K+]>CO.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]#[N:13])[CH:6]=[C:5]2[S:14]([CH3:15])=[O:16] |f:1.2|

Inputs

Step One
Name
(5-chloro-3-methylsulfanyl-indol-1-yl)-acetonitrile
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C(=CN(C2=CC1)CC#N)SC
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture continued stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CUSTOM
Type
CUSTOM
Details
The methanol soluble material was isolated by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether which
CUSTOM
Type
CUSTOM
Details
The solid which remained was further purified by column chromatography (silica gel)
WASH
Type
WASH
Details
eluting with methanol:methylene chloride (3:97)
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C2C(=CN(C2=CC1)CC#N)S(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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